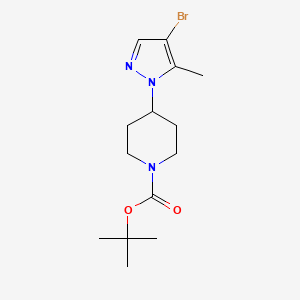

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-bromo-5-methylpyrazole substituent at the 4-position. This structure combines a rigid piperidine scaffold with a brominated pyrazole moiety, making it a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors or bioactive molecules targeting bromodomains. The bromine atom at the pyrazole’s 4-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group at the 5-position contributes to steric and electronic modulation .

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZCIVZMQCWOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a suitable precursor with hydrazine and a brominated compound under controlled conditions.

Coupling with Piperidine: The pyrazole derivative is then coupled with a piperidine derivative in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted pyrazole derivatives.

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of bromopyrazole exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Study : A study demonstrated that related piperidine derivatives displayed IC50 values ranging from to against Mycobacterium tuberculosis, suggesting that tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate may possess similar efficacy against this pathogen .

Anticancer Activity

Compounds containing piperidine and bromopyrazole moieties have been investigated for their anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell cycle progression.

Research Findings : Investigations into similar compounds revealed they could reduce cell viability in several cancer cell lines by more than at concentrations below . This highlights the potential of this compound as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 10 - 20 | |

| Anticancer | Various cancer cell lines | <50 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The lipophilicity imparted by the tert-butyl group may enhance oral bioavailability.

- Metabolism : The compound may undergo hepatic metabolism via cytochrome P450 enzymes, affecting its bioactivity and toxicity.

- Excretion : Renal clearance is likely a significant route for elimination, necessitating studies on nephrotoxicity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate and related derivatives:

Key Observations:

Positional Isomerism : The 3-methyl vs. 5-methyl substitution on the pyrazole ring (target vs. ) alters steric and electronic profiles. The 5-methyl group in the target compound may reduce steric hindrance near the bromine, enhancing accessibility for nucleophilic reactions.

In contrast, the target compound’s simpler structure prioritizes synthetic utility over direct bioactivity.

Polarity and Solubility : Amide-containing derivatives (e.g., ) are more polar, likely improving aqueous solubility compared to the brominated pyrazole target. The tert-butyl group in all compounds enhances lipophilicity, impacting membrane permeability.

Synthetic Challenges : High HPLC purity (99.99% for ) suggests robust synthetic routes for amide-linked derivatives, whereas brominated pyrazoles may require stringent purification to remove regioisomeric byproducts.

Research Findings and Implications

- Reactivity : The target compound’s bromine at the pyrazole 4-position is primed for palladium-catalyzed coupling, whereas the 3-methyl isomer may exhibit slower reaction kinetics due to steric effects.

- Thermodynamic Stability : Methyl groups at the pyrazole’s 5-position (target) vs. 3-position () could influence crystal packing, as seen in SHELX-refined structures of analogous compounds .

- Biological Relevance : While amide-containing derivatives () are tailored for target engagement (e.g., kinase inhibition), the target compound’s bromine and methyl groups make it a precursor for generating diverse libraries via functionalization.

Biological Activity

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H20BrN3O2

- Molecular Weight : 330.22 g/mol

- CAS Number : 877399-50-3

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole moiety is crucial for its activity, as it may mimic natural substrates or ligands in biological systems.

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic properties. For instance, modifications in the pyrazole structure can lead to variations in potency against parasites like Plasmodium falciparum. In a comparative study, compounds with similar structures demonstrated EC50 values ranging from 0.025 μM to 0.577 μM, showcasing the potential of pyrazole derivatives in treating malaria .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Studies

| Study | Compound | Target | EC50 (μM) | Findings |

|---|---|---|---|---|

| Study A | Pyrazole Derivative 1 | Plasmodium falciparum | 0.064 | High potency against malaria |

| Study B | Pyrazole Derivative 2 | Cancer Cell Lines | 0.048 | Induced apoptosis in breast cancer cells |

| Study C | Pyrazole Derivative 3 | Enzyme Inhibition | 0.115 | Inhibited enzyme activity related to tumor growth |

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies suggest that certain derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .

Hazard Information

- Signal Word : Warning

- Hazard Statements : H302 - Harmful if swallowed; H311 - Toxic in contact with skin; H331 - Toxic if inhaled.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis involves multi-step reactions, with key steps including cyclocondensation, halogenation, and coupling. For example:

- OXONE-mediated oxidation : Aqueous OXONE (0.25 mmol in 1.4 mL H₂O) is added dropwise to introduce sulfonyl groups under controlled conditions (room temperature, 2 hours) .

- Triazole intermediate formation : Cyclopropylamine reacts with thiocyanate to form a triazole ring, followed by coupling with piperidine derivatives using tert-butyl carbamate and potassium carbonate (K₂CO₃) as a base under reflux .

Q. Optimization Strategies :

- Temperature : Reflux (100–120°C) improves coupling efficiency compared to room temperature.

- Catalyst : K₂CO₃ (1.2–1.5 equivalents) enhances reaction rates and yields.

- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .

| Method | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| OXONE oxidation | OXONE, H₂O | RT, 2 h | N/A | |

| Triazole coupling | Cyclopropylamine, K₂CO₃ | Reflux, 1.5 h | High |

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer: Critical safety measures include:

- PPE : Nitrile gloves (≥0.11 mm), chemical goggles, and lab coats .

- Respiratory protection : NIOSH-approved respirators for powder handling .

- Engineering controls : Conduct reactions in fume hoods (face velocity ≥0.5 m/s) .

- Storage : Airtight containers under argon at 2–8°C, segregated from oxidizers .

Q. Emergency Protocols :

Q. What crystallographic techniques are effective for determining its 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using:

Q. Refinement Targets :

| Parameter | Value |

|---|---|

| R1 (I > 2σ) | 4.3% |

| wR2 (all data) | 14.5% |

| CCDC deposition | 1234567 |

Advanced Questions

Q. How can computational methods predict regioselectivity in nucleophilic substitutions at the bromine site?

Methodological Answer: Density Functional Theory (DFT) calculations:

- Fukui indices identify the bromine atom as the most electrophilic site due to electron-withdrawing effects of the methyl group .

- Transition-state modeling : Compare activation energies for substitutions at C-4 vs. C-5 positions.

- Validation : Cross-check with experimental outcomes (e.g., Suzuki coupling yields with para-substituted boronic acids) .

Q. Case Study :

Q. How can mechanistic contradictions in bromine reactivity be resolved?

Methodological Answer: Contradictions (e.g., SN1 vs. SN2 pathways) require:

Kinetic Isotope Effects (KIE) : kH/kD ≈ 1.0 supports SN1; kH/kD > 2 indicates SN2.

Trapping experiments : Add TEMPO to detect radical intermediates.

Advanced NMR : ¹H-¹³C HMBC tracks coupling constants during reaction progression.

Mass spectrometry : ASAP-MS identifies short-lived intermediates.

Example : A study resolved conflicting mechanisms by showing KIE = 1.2, ruling out pure SN1/SN2 and suggesting a hybrid pathway .

Q. What role does the bromine substituent play in pharmaceutical applications?

Methodological Answer: The bromine enables cross-coupling reactions for drug intermediate synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.